molecular formula C16H20N2O2S2 B270001 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B270001
M. Wt: 336.5 g/mol
InChI Key: IUPIMDWBFUEGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase (TEC).

Mechanism of Action

TAK-659 exerts its therapeutic effects by inhibiting the activity of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, ITK, and TEC kinases. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. ITK and TEC kinases are involved in T-cell receptor signaling and have been implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been found to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. TAK-659 has also been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases. In addition, TAK-659 has been found to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its selectivity for 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, ITK, and TEC kinases, which reduces the potential for off-target effects. TAK-659 has also been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, TAK-659 has some limitations in the laboratory setting, including its relatively short half-life and the need for high doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for the development of TAK-659. One area of research is the combination of TAK-659 with other cancer therapies, such as immunotherapy or targeted therapies. Another area of research is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for specific kinases. Finally, the potential therapeutic applications of TAK-659 in other diseases, such as inflammatory bowel disease or multiple sclerosis, warrant further investigation.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 4-methoxyphenylacetic acid with 2-mercapto-4-tert-butyl-1,3-thiazole to form the corresponding amide. The amide is then subjected to a series of reactions to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has been found to inhibit the growth of cancer cells and promote apoptosis. TAK-659 has also been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases.

properties

Product Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H20N2O2S2/c1-16(2,3)13-9-21-15(18-13)22-10-14(19)17-11-5-7-12(20-4)8-6-11/h5-9H,10H2,1-4H3,(H,17,19)

InChI Key

IUPIMDWBFUEGLH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.